4-(1-Butylpiperidin-4-YL)phenol
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Overview
Description
4-(1-Butylpiperidin-4-YL)phenol is an organic compound that belongs to the class of phenols and piperidines It consists of a phenol group attached to a piperidine ring, which is further substituted with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Butylpiperidin-4-YL)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a piperidine derivative. For example, the reaction of 4-chlorophenol with 1-butylpiperidine in the presence of a base such as sodium hydroxide can yield the desired product .
Another method involves the Friedel-Crafts alkylation of phenol with 1-butylpiperidine using a Lewis acid catalyst like aluminum chloride. This reaction typically requires anhydrous conditions and elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(1-Butylpiperidin-4-YL)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield p-benzoquinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
4-(1-Butylpiperidin-4-YL)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1-Butylpiperidin-4-YL)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Piperidine: A six-membered ring containing one nitrogen atom.
4-Hexylresorcinol: A phenolic compound with antimicrobial properties, used in antiseptic preparations.
Uniqueness
4-(1-Butylpiperidin-4-YL)phenol is unique due to its combined phenol and piperidine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
778563-16-9 |
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Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-(1-butylpiperidin-4-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-2-3-10-16-11-8-14(9-12-16)13-4-6-15(17)7-5-13/h4-7,14,17H,2-3,8-12H2,1H3 |
InChI Key |
CEDPZHCTMFYNJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(CC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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